Saroglitazar magnesium is a novel pharmaceutical compound primarily developed for the management of dyslipidemia and related metabolic disorders. It is a dual agonist of peroxisome proliferator-activated receptors alpha and gamma, which are crucial in regulating lipid and glucose metabolism. Saroglitazar magnesium has gained attention for its potential therapeutic applications in conditions such as hyperlipidemia, diabetes, and non-alcoholic fatty liver disease.
The synthesis of saroglitazar magnesium involves several steps that ensure high purity and stability. The process typically includes:
The synthesis process emphasizes the control of impurities, ensuring that the final product meets stringent pharmaceutical standards. Filtration systems are used to remove undissolved solids, thereby enhancing the quality of the final formulation .
The molecular formula of saroglitazar magnesium is represented as follows:
The structure features a pyrrole ring linked to various functional groups that contribute to its biological activity. The specific arrangement of atoms allows it to interact effectively with peroxisome proliferator-activated receptors .
Saroglitazar magnesium undergoes various chemical reactions during its synthesis and when interacting with biological systems:
The compound's reactivity is influenced by its functional groups, which facilitate interactions with biological receptors, leading to its therapeutic effects.
Saroglitazar magnesium functions primarily through the activation of peroxisome proliferator-activated receptors alpha and gamma:
Clinical studies have demonstrated significant reductions in serum triglycerides (up to 90%) and improvements in lipid profiles among patients treated with saroglitazar magnesium .
Saroglitazar magnesium is primarily used in treating:
The development journey of Saroglitazar Magnesium began in the early 2000s as researchers sought to overcome limitations of existing PPAR-targeting therapies. Previous dual PPAR agonists (muraglitazar, tesaglitazar, aleglitazar, naveglitazar) faced safety concerns leading to withdrawal, creating an unmet need for safer alternatives [4]. Saroglitazar emerged as a novel non-thiazolidinedione, non-fibric acid derivative specifically engineered to activate PPAR isoforms with preferential activity [10].
Pharmacologically, Saroglitazar Magnesium is classified as a dual PPARα/γ agonist with distinctive receptor activation profiles. Preclinical studies demonstrated potent activation of human PPARα (EC₅₀ = 0.65 pM in HepG2 cells) and moderate activation of PPARγ (EC₅₀ = 3 nM in HepG2 cells), establishing its predominant PPARα activity [8] [10]. This selective activation profile translates to dual therapeutic effects: PPARα activation mediates triglyceride reduction and HDL-C elevation similar to fibrates, while PPARγ activation improves insulin sensitivity and glucose control akin to thiazolidinediones, but with potentially improved safety [2] [10].
Table 1: Pharmacological Classification of Saroglitazar Magnesium
Parameter | PPARα Activity | PPARγ Activity | Therapeutic Implications |
---|---|---|---|
EC₅₀ (HepG2 cells) | 0.65 pM | 3 nM | Predominant α-activity |
Primary Metabolic Effects | Triglyceride reduction (45-62%), LDL-C reduction (11-27%), HDL-C increase (up to 9%) | Fasting plasma glucose reduction, HbA1c reduction (0.7-1.6%), improved insulin sensitivity | Dual lipid-glucose regulation |
Mechanistic Advantage | Hepatic fatty acid oxidation ↑, lipoprotein lipase activity ↑ | Adipocyte differentiation ↑, insulin sensitivity ↑ | Targets atherogenic dyslipidemia and insulin resistance simultaneously |
Preclinical Models | Dose-dependent TG reduction (up to 90%) in db/db mice, Zucker rats | 91% insulin reduction in db/db mice, improved glucose tolerance | Confirmed efficacy across species |
The drug's development pathway included extensive preclinical evaluation demonstrating significant triglyceride-lowering effects across multiple species (90% reduction in db/db mice, Zucker fa/fa rats, and high-fat diet models) and insulin-sensitizing properties evidenced by hyperinsulinemic-euglycemic clamp studies [10]. These findings supported its progression to clinical trials, culminating in its first approval in India in 2013 [9].
Saroglitazar Magnesium possesses distinct structural characteristics that differentiate it from previous PPAR agonists. Chemically, it is designated as magnesium (S)-2-ethoxy-3-(4-(2-(2-methyl-5-(4-(methylthio)phenyl)-1H-pyrrol-1-yl)ethoxy)phenyl)propanoate [3] [5]. The molecular formula is C₅₀H₅₆MgN₂O₈S₂, reflecting its dimeric structure where two molecules of saroglitazar coordinate with a magnesium ion [1] [8].
Key structural features include:
The compound appears as an off-white to light yellow powder with a molecular weight of 901.42 g/mol [8]. Elemental analysis reveals the composition: Carbon (66.62%), Hydrogen (6.26%), Magnesium (2.70%), Nitrogen (3.11%), Oxygen (14.20%), and Sulfur (7.11%) [3]. It demonstrates solubility in dimethyl sulfoxide (DMSO) at approximately 2 mg/mL, but limited aqueous solubility, necessitating specific formulation approaches for oral delivery [5] [8].
Stereochemically, Saroglitazar Magnesium contains a single chiral center with absolute (S)-configuration, as confirmed by its InChIKey identifier (UJYFZCVPOSZDMK-YPPDDXJESA-L) [5] [8]. The magnesium coordination creates a stable complex that influences both pharmacokinetic properties and crystal structure. The compound's stability profile supports long-term storage at low temperatures (-20°C), with manufacturers indicating a shelf life exceeding two years under proper conditions [3] [8].
Table 2: Molecular Characterization of Saroglitazar Magnesium
Characteristic | Specification | Significance |
---|---|---|
Systematic IUPAC Name | Magnesium (S)-2-ethoxy-3-[4-[2-[2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl]ethoxy]phenyl]propanoate | Formal chemical designation |
Molecular Formula | C₅₀H₅₆MgN₂O₈S₂ | Reflects dimeric structure with Mg²⁺ coordination |
Molecular Weight | 901.42 g/mol | Confirmed by mass spectrometry |
CAS Registry Number | 1639792-20-3 (magnesium); 495399-09-2 (free acid) | Unique chemical identifier |
Stereochemistry | (S)-configuration at propanoate chiral center | Critical for PPAR binding affinity |
SMILES Notation | [Mg+2].S(C)c4ccc(cc4)c5nCCOc6ccc(cc6)CC@HC(=O)[O-].S(C)c1ccc(cc1)c2nCCOc3ccc(cc3)CC@HC(=O)[O-] | Machine-readable structural representation |
InChIKey | UJYFZCVPOSZDMK-YPPDDXJESA-L | Standardized chemical identifier |
Thermal Properties | Stable at -20°C for long-term storage | Ensures pharmaceutical stability |
Saroglitazar Magnesium (marketed as Lipaglyn and Bilypsa) has achieved significant regulatory milestones since its initial approval. The Drug Controller General of India (DCGI) first granted marketing authorization in June 2013 for treating diabetic dyslipidemia and hypertriglyceridemia in type 2 diabetes mellitus patients not adequately controlled by statin therapy [2] [9]. This approval was based on Phase III clinical trials demonstrating significant improvements in both lipid parameters (45-62% reduction in triglycerides, 11-27% reduction in LDL-C) and glycemic control (0.7-1.6% HbA1c reduction) [2] [9].
In February 2020, the DCGI expanded approval to include treatment of type 2 diabetes as add-on therapy to metformin [9]. Most significantly, in December 2020, Saroglitazar Magnesium became the first drug approved globally for treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) in India, based on the EVIDENCES trial series showing improvements in liver enzymes, liver fat content, and histology [4] [9].
Globally, regulatory progress includes:
The drug's therapeutic indications have expanded beyond metabolic disorders to hepatic conditions:
Table 3: Global Regulatory Status and Therapeutic Indications
Region | Approval Status | Approved Indications | Designations |
---|---|---|---|
India | Approved (2013, 2020) | Diabetic dyslipidemia/hypertriglyceridemia in T2DM; NAFLD/NASH (2020); T2DM add-on to metformin | First-in-class for NAFLD/NASH |
Mexico | Approved (2017) | Dyslipidemia in T2DM; Hypertriglyceridemia | N/A |
United States | Phase III (PBC) | None | Fast Track (PBC), Orphan Drug (PBC) |
European Union | Phase III (PBC) | None | Orphan Drug (PBC) |
Argentina, Turkey | Phase III (PBC) | None | Under investigation |
Saroglitazar Magnesium's expansion into hepatic indications stems from its PPAR-mediated effects on hepatic metabolism. In NAFLD/NASH, it modulates key pathological processes including steatosis (through enhanced fatty acid oxidation), inflammation (via reduced pro-inflammatory cytokines), and fibrosis (by inhibiting hepatic stellate cell activation) [4] [10]. For PBC, its efficacy in reducing ALP—a key biomarker of cholestatic liver injury—supports ongoing global development [6]. With regulatory reviews underway in multiple countries and ongoing clinical trials for additional indications (including polycystic ovary syndrome), Saroglitazar Magnesium continues to demonstrate therapeutic versatility across metabolic and hepatic disorders [7] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3